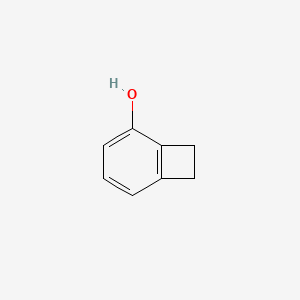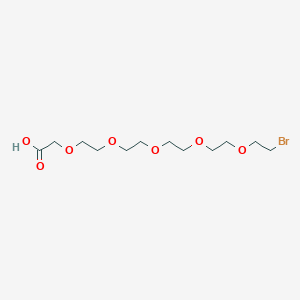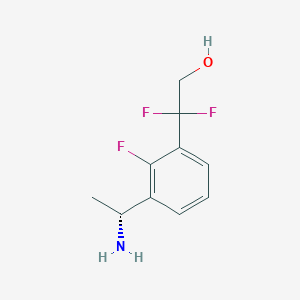
4-Hydroxybenzocyclobutene
Vue d'ensemble
Description
4-Hydroxybenzocyclobutene is an organic compound with the molecular formula C8H8O It is a derivative of benzocyclobutene, featuring a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Hydroxybenzocyclobutene can be synthesized through several methods:
Esterification with Acryloyl Chloride: One common method involves the esterification of this compound with acryloyl chloride to produce benzocyclobuten-4-yl acrylate.
Demethylation of 4-Methoxybenzocyclobutene: Another method involves the demethylation of 4-methoxybenzocyclobutene in the presence of aluminum iodide.
Reaction with Alkali Metal Hydroxide: A process for preparing this compound involves reacting 4-halobenzocyclobutene with an alkali metal hydroxide by heating it in an aqueous solution.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxybenzocyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-1,2-dione.
Substitution: It can participate in substitution reactions, such as the formation of benzocyclobuten-4-yl acrylate through esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acryloyl chloride and triethylamine are used in esterification reactions.
Major Products
Oxidation: This compound-1,2-dione.
Substitution: Benzocyclobuten-4-yl acrylate.
Applications De Recherche Scientifique
4-Hydroxybenzocyclobutene has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with high thermal stability and mechanical strength.
Materials Engineering: The compound is utilized in the development of advanced materials with low water absorption and high resistance to acids and alkalis.
Microelectronics: It is employed in the fabrication of microelectronic devices due to its excellent electrical properties.
Mécanisme D'action
The mechanism of action of 4-hydroxybenzocyclobutene involves its ability to undergo ring-opening reactions under thermal initiation. This process produces highly reactive intermediates, such as o-quinodimethane, which can readily participate in crosslinking reactions to form polymers . These reactions are crucial for the compound’s applications in polymer science and materials engineering.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocyclobutene: The parent compound of 4-hydroxybenzocyclobutene, lacking the hydroxyl group.
4-Methoxybenzocyclobutene: A derivative with a methoxy group instead of a hydroxyl group.
This compound-1,2-Dione: An oxidized form of this compound.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and enables specific applications in polymer synthesis and materials engineering. Its ability to undergo ring-opening reactions and form highly stable polymers sets it apart from other similar compounds.
Propriétés
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-8-3-1-2-6-4-5-7(6)8/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQCPVCZCKENDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250382.png)
![(4R)-1-(4-methylphenyl)-2-[(4S)-1-(4-methylphenyl)-4-(2-methylpropyl)-4,5-dihydroimidazol-2-yl]-4-(2-methylpropyl)-4,5-dihydroimidazole](/img/structure/B8250388.png)











